2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structural features, including a cyano group, a methoxyphenyl group, a phenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol with N-(3-nitrophenyl)acetamide under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the cyano, nitro, and methoxyphenyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide: can be compared with other pyridine derivatives that have similar functional groups.
4-(4-Methoxyphenyl)-6-phenylpyridin-2-amine: This compound shares the pyridine core and methoxyphenyl group but lacks the cyano and nitro groups.
3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol: This compound is structurally similar but does not have the acetamide and nitrophenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C27H20N4O4S |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H20N4O4S/c1-35-22-12-10-18(11-13-22)23-15-25(19-6-3-2-4-7-19)30-27(24(23)16-28)36-17-26(32)29-20-8-5-9-21(14-20)31(33)34/h2-15H,17H2,1H3,(H,29,32) |
InChI Key |
PVSDIWFASFYUIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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